1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)-
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Overview
Description
1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- is a heterocyclic compound that features both oxadiazole and triazine rings. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of both oxadiazole and triazine rings in its structure imparts unique chemical properties that make it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- typically involves the formation of the oxadiazole and triazine rings through cyclization reactions. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics
Mechanism of Action
The mechanism of action of 1,2,5-oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Known for its high thermal stability and density.
3,3’-Bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole): Another compound with similar energetic properties.
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Used in energetic materials research
Uniqueness
1,2,5-Oxadiazol-3-amine, 4-(1,2,4-triazin-3-yl)- is unique due to the combination of oxadiazole and triazine rings in its structure. This dual-ring system imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
4-(1,2,4-triazin-3-yl)-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6O/c6-4-3(10-12-11-4)5-7-1-2-8-9-5/h1-2H,(H2,6,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOINIXZGSXKEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=N1)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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